An In-Depth Technical Guide to Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3) is a highly functionalized heterocyclic compound that serves as a pivotal building block in organic synthesis. Its unique structure, featuring a pyrrole core substituted with both an electrophilic aldehyde and a nucleophilic-substitution-prone ester, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development. The prevalence of the 2-formylpyrrole motif in a wide array of bioactive natural products underscores the significance of this compound as a synthetic precursor.[1][2] These natural products often exhibit valuable pharmacological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[3][4]
Part 1: Physicochemical and Spectroscopic Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. Methyl 5-formyl-1H-pyrrole-2-carboxylate is typically a white to orange solid, and its stability and handling requirements are critical for successful application in synthesis.
Core Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1197-13-3 | |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Physical Form | White to Orange Solid | |
| Storage Temperature | 2-8°C (Refrigerator), under inert gas | |
| InChI Key | PRCYHYGREGWAAN-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% |
Spectroscopic Profile
The structural features of methyl 5-formyl-1H-pyrrole-2-carboxylate give rise to a distinct spectroscopic signature. While experimental data can vary slightly based on solvent and instrumentation, the following provides an expected profile based on its functional groups.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrrole NH: A broad singlet typically observed far downfield (δ > 10.0 ppm), characteristic of an acidic proton on a nitrogen atom within an aromatic system.
-
Aldehyde CHO: A sharp singlet in the aldehydic region (δ 9.0-10.0 ppm).
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Pyrrole CH (2): Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring, showing vicinal coupling.
-
Ester OCH₃: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three methyl protons of the ester group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aldehyde C=O: A signal in the downfield region (δ > 175 ppm).
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Ester C=O: A signal also in the carbonyl region, typically slightly upfield from the aldehyde (δ 160-170 ppm).
-
Pyrrole Carbons: Four distinct signals in the aromatic region (δ 110-150 ppm).
-
Ester OCH₃: A signal in the aliphatic region (δ ~52 ppm).
-
-
IR (Infrared) Spectroscopy:
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorption bands between 1650-1750 cm⁻¹, one for the aldehyde and one for the ester carbonyl group.
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C-H Aromatic Stretch: Absorptions typically observed just above 3000 cm⁻¹.
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Part 2: Synthesis via Vilsmeier-Haack Formylation
The most direct and widely employed method for synthesizing methyl 5-formyl-1H-pyrrole-2-carboxylate is the Vilsmeier-Haack reaction.[7][8] This reaction facilitates the introduction of a formyl group onto an electron-rich aromatic ring, such as pyrrole. The starting material is typically methyl 1H-pyrrole-2-carboxylate.
Mechanism and Regioselectivity
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form an electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For a C2-substituted pyrrole like methyl 1H-pyrrole-2-carboxylate, the existing ester group is electron-withdrawing, which deactivates the adjacent C3 position. Consequently, the electrophilic attack occurs at the next most activated and sterically accessible position, the C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[9]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Vilsmeier-Haack formylation methods.[9]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (3.0-5.0 eq).
-
Formation of Vilsmeier Reagent: Cool the solution to 0°C using an ice-water bath. Add POCl₃ (1.1-1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up & Hydrolysis: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and should be performed in a fume hood.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH reaches ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water (2 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure methyl 5-formyl-1H-pyrrole-2-carboxylate.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of methyl 5-formyl-1H-pyrrole-2-carboxylate stems from the distinct reactivity of its three functional components: the aldehyde, the ester, and the pyrrole N-H group. This allows for sequential and selective modifications to build molecular complexity.
-
Reactions at the Aldehyde Group: The formyl group is a versatile handle for C-C and C-N bond formation. Key transformations include:
-
Oxidation: Conversion to 5-carboxy-1H-pyrrole-2-carboxylic acid methyl ester using standard oxidizing agents (e.g., Ag₂O, KMnO₄).
-
Reduction: Selective reduction to the corresponding alcohol, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-substituted aminomethyl pyrroles.
-
Condensation Reactions: Participation in Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to extend carbon chains.
-
-
Reactions at the Ester Group: The methyl ester can be readily modified, most commonly via:
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidification to yield 5-formyl-1H-pyrrole-2-carboxylic acid.[10] This transformation is useful for improving water solubility or for subsequent amide coupling reactions.
-
-
Reactions at the Pyrrole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for:
-
N-Alkylation/Arylation: Introduction of various substituents on the nitrogen atom, which is a common strategy in drug design to modulate physicochemical properties and biological activity.
-
Part 4: Applications in Research and Development
The 2-formylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Methyl 5-formyl-1H-pyrrole-2-carboxylate is a key precursor for synthesizing analogues of natural products that exhibit a wide range of biological activities.[3][4] Its derivatives are explored for potential use as anti-inflammatory, anti-cancer, and neuroprotective agents.[4] The ability to easily modify all three functional groups allows for the creation of diverse compound libraries for high-throughput screening.
-
Synthesis of Macrocycles: The aldehyde functionality is critical for the synthesis of polypyrrolic macrocycles. For instance, condensation of 2-formylpyrroles is a fundamental step in the construction of porphyrins and their analogues, which have applications in photodynamic therapy, catalysis, and materials science.[10]
-
Natural Product Synthesis: Many natural products, often arising from Maillard reactions, contain the 2-formylpyrrole core.[1][11] The title compound serves as a valuable starting point for the total synthesis of these complex molecules, enabling further biological evaluation and structure-activity relationship (SAR) studies.
Part 5: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount. Methyl 5-formyl-1H-pyrrole-2-carboxylate should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Signal Word | - | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation |
Precautionary Statements (Selected):
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for generating diverse and complex molecules. Its relevance is continuously affirmed by the discovery of new bioactive natural products containing the 2-formylpyrrole motif, ensuring its continued importance in the fields of drug discovery, medicinal chemistry, and materials science.
References
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(5), 742-762. [Link]
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ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). [Link]
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Semantic Scholar. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]
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ResearchGate. (n.d.). (PDF) 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]
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RSC Publishing. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. [Link]
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Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]
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ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]
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DalSpace. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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